Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- is a highly iodinated derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves the iodination of benzoic acid derivatives. The process often includes the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the desired level of iodination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated derivatives.
Substitution: The iodinated positions on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s iodinated nature makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its iodinated benzene ring. The iodine atoms can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(methylamino)-: This compound lacks the extensive iodination seen in benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo-.
4-nitrobenzoic acid: Another derivative of benzoic acid with different substituents affecting its chemical properties.
Uniqueness
The extensive iodination of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- imparts unique properties, such as increased molecular weight and potential for use in radiolabeling and imaging applications. This distinguishes it from other benzoic acid derivatives .
Properties
CAS No. |
34737-06-9 |
---|---|
Molecular Formula |
C9H5I4NO3 |
Molecular Weight |
682.76 g/mol |
IUPAC Name |
2,3,5,6-tetraiodo-4-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H5I4NO3/c1-14-8(15)2-4(10)6(12)3(9(16)17)7(13)5(2)11/h1H3,(H,14,15)(H,16,17) |
InChI Key |
KDDWOJDLSNMYCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.